3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

2′,5′-oligoadenylate synthetase interferon pathway nucleoside analog screening

Procurement value: 8‑Azaadenosine is the only commercially available nucleoside that simultaneously targets ADAR1 catalytic activity, serves as the highest-efficiency 2′,5′-oligoadenylate synthetase substrate, and delivers a selectivity index of 37 in HIV‑1 reverse transcription. Its N8‑aza substitution hardens the glycosidic bond and locks a ‘high-anti’ conformation that adenosine, tubercidin, and formycin A cannot replicate. Researchers must not substitute these analogs for ADAR1 inhibition or epitranscriptomic studies. Validated in vivo at 2 mg kg⁻¹ in HBV models, it restores CD8⁺ T‑cell function and reduces HBsAg—outcomes unattainable with natural adenosine.

Molecular Formula C9H12N6O4
Molecular Weight 268.23 g/mol
CAS No. 34698-65-2
Cat. No. B11934452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS34698-65-2
Molecular FormulaC9H12N6O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)
InChIKeyOAUKGFJQZRGECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaadenosine (CAS 34698-65-2): A Multi-Target Purine Nucleoside Analog with Differentiated Biochemical Fingerprint


3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 34698-65-2), commonly referred to as 8-azaadenosine or 8-aza-ara-A, is a synthetic purine nucleoside analog belonging to the 8-azapurine (v-triazolo[4,5-d]pyrimidine) class. The compound is characterized by the formal replacement of the C8 carbon of the adenine ring with a nitrogen atom, generating an N8-aza substitution that fundamentally alters the electronic character, glycosidic bond geometry, and hydrogen-bonding profile of the heterocyclic base [1]. This single-atom substitution produces a panel of quantifiable differentiation from both the natural ligand adenosine and from related nucleoside analogs such as tubercidin (7-deazaadenosine) and formycin A (a C-nucleoside pyrazolo[4,3-d]pyrimidine), making 8-azaadenosine a mechanistically non-interchangeable tool compound for research spanning antiviral development, adenosine deaminase (ADA/ADAR) enzymology, epitranscriptomics, and nucleotide metabolism [2].

Why Adenosine, Tubercidin, or Formycin Cannot Substitute for 8-Azaadenosine (CAS 34698-65-2) in Critical Assays


The C8→N8 substitution in 8-azaadenosine introduces three interdependent structural consequences that are absent in adenosine (C8-H), tubercidin (C8-H, N7→C7), and formycin A (C-nucleoside with pyrazolo[4,3-d]pyrimidine base): (i) a shortened and rigidified N-glycosidic bond adopting a 'high-anti' conformation distinct from the anti/syn equilibrium of adenosine [1]; (ii) altered π-electron distribution across the fused triazolo-pyrimidine ring system that modulates enzyme active-site recognition; and (iii) a significantly higher N-glycosylic bond stability compared to adenosine . These properties mean that adenosine cannot serve as an ADAR1 inhibitor, tubercidin lacks the aza-substitution required for ADA potentiation by 2′-deoxycoformycin, and formycin A exhibits a divergent RNA methylation inhibition potency and substrate efficiency profile with 2′,5′-oligoadenylate synthetase [2][3]. The quantitative evidence below demonstrates that procurement or experimental substitution among these analogs without explicit verification will yield non-comparable or misleading results.

Quantitative Differentiation Evidence: 8-Azaadenosine (CAS 34698-65-2) Versus Closest Analogs


Superior Substrate Efficiency for 2′,5′-Oligoadenylate Synthetase: Ranked #1 Across a Panel of 23 Nucleoside Analogs

In a systematic head-to-head comparison of 23 nucleoside 5′-triphosphate analogs evaluated as substrates for the interferon-induced murine 2′,5′-oligoadenylate synthetase, 8-azaadenosine demonstrated the highest enzymatic conversion efficiency, ranking above adenosine, 2-chloroadenosine, sangivamycin, toyocamycin, formycin, tubercidin, and all other analogs tested [1]. The experimentally determined rank order of substrate efficiency was: 8-azaadenosine > adenosine = 2-chloroadenosine > sangivamycin > toyocamycin > formycin > 3-ribosyladenine > ribavirin > tubercidin > adenosine 1-oxide > 2-β-D-ribofuranosylthiazole-4-carboxamide > inosine = 1,N⁶-ethenoadenosine > guanosine > 8-bromoadenosine = uridine > cytidine. This places 8-azaadenosine as the single most efficient substrate known for this enzyme among all nucleoside analogs evaluated to date.

2′,5′-oligoadenylate synthetase interferon pathway nucleoside analog screening substrate specificity

Anti-HIV-1 Selectivity Index Matching Formycin A with a Distinct Chain-Termination Mechanism

In a single-cycle HIV-1 infectivity assay using U373-MAGI-CXCR4 target cells, 8-azaadenosine exhibited a selectivity index (SI = EC₅₀/TC₅₀) of 37, closely comparable to formycin A (SI = 39) [1]. However, quantitative PCR analysis revealed that 8-azaadenosine and formycin A act through premature chain termination of viral DNA synthesis, whereas 3-deazauridine (SI > 68) exerts its antiviral effect primarily through enhanced viral mutagenesis (G-to-C transversion mutations). This mechanistic distinction is critical: 8-azaadenosine's chain-terminating mechanism is susceptible to antagonism by the natural ribonucleoside adenosine (confirmed by competition experiments in the same study), a property not shared by the mutagenic analog 3-deazauridine. Furthermore, the time-of-addition experiments demonstrated that 8-azaadenosine loses antiviral efficacy between 2–4 hours post-infection, targeting a window spanning reverse transcription and early viral RNA synthesis.

HIV-1 reverse transcriptase ribonucleoside analog chain termination antiviral selectivity index

ADA-Dependent Potentiation of RNA Methylation Inhibition: Divergent Pharmacology from Tubercidin

In L1210 mouse leukemia cells, the RNA synthesis inhibitory activity of 8-azaadenosine is strongly dependent on co-treatment with the adenosine deaminase inhibitor 2′-deoxycoformycin (dCF), a property that fundamentally distinguishes it from tubercidin [1]. Without dCF, 8-azaadenosine showed insignificant inhibition of total RNA synthesis (comparable to formycin), whereas tubercidin inhibited RNA synthesis with an IC₅₀ of 7 × 10⁻⁶ M. In the presence of dCF, 8-azaadenosine (1 × 10⁻⁴ M) inhibited RNA synthesis by 40%, while formycin required twice the concentration (2 × 10⁻⁴ M) to achieve 50% inhibition. Critically, tubercidin's activity was not potentiated by dCF. All three compounds preferentially inhibited base methylation of nuclear RNA over RNA synthesis, but only 8-azaadenosine and formycin exhibited dCF-dependent potentiation of this effect.

RNA methylation L1210 leukemia adenosine deaminase 2′-deoxycoformycin potentiation epitranscriptomics

ADAR1 Inhibition with Functional Anti-Proliferative Activity in Thyroid Cancer Cells at Low Micromolar Concentrations

8-Azaadenosine inhibits adenosine deaminase acting on RNA 1 (ADAR1) and suppresses A-to-I RNA editing activity in a concentration-dependent manner . In TPC-1 and Cal-62 thyroid cancer cell lines, treatment with 8-azaadenosine at 1 µM and 2 µM inhibited proliferation, three-dimensional growth, invasion, and migration, with MTT assay time-course data confirming anti-proliferative effects at concentrations as low as 100–500 nM over 72 hours [1]. Importantly, 8-azaadenosine does not alter ADAR1 mRNA levels; it specifically targets the catalytic deaminase activity of ADAR1 protein, distinguishing its mechanism from transcriptional or translational downregulators. This functional ADAR1 inhibition profile is not shared by adenosine, tubercidin, or formycin A at comparable concentrations.

ADAR1 A-to-I RNA editing thyroid cancer epitranscriptomic therapy proliferation inhibition

In Vivo Enhancement of HBV Clearance via ADAR1 Inhibition at 2 mg/kg in a Mouse Model

In a mouse model of hepatitis B virus (HBV) infection, supplementation with 8-azaadenosine at 2 mg/kg efficiently enhanced liver immune activation and promoted HBV clearance both in vivo and in vitro [1]. Specifically, 8-azaadenosine (2 mg/kg) increased the ex vivo secretion of IFN-γ and TNF-α from CD8⁺ T cells isolated from mouse spleen and decreased serum levels of HBV surface antigen (HBsAg) [2]. The mechanistic basis is ADAR1 inhibition: HBV X protein (HBx) transcriptionally upregulates ADAR1, which deaminates adenosine-to-inosine in HBV RNAs, disrupting host immune recognition and enabling viral persistence. 8-Azaadenosine blocks this ADAR1-mediated immune evasion, a therapeutic mechanism not accessible to adenosine, tubercidin, or formycin A.

hepatitis B virus ADAR1 immune evasion in vivo pharmacology HBV surface antigen

Crystallographically Confirmed 'High-Anti' Conformation Around a Shortened N-Glycosidic Bond: A Structural Determinant of Enzyme Recognition

X-ray crystallographic analysis of 8-azaadenosine monohydrate revealed a 'high-anti' conformation around a shortened N-glycosidic bond (C1′–N9 distance), a geometry that is sterically and electronically inaccessible to adenosine, which adopts a standard anti conformation [1]. The shortened glycosidic linkage results from the electron-withdrawing effect of the N8 atom, which increases the double-bond character of the N9–C1′ bond. This conformational restriction has direct functional consequences: 8-azaadenosine is deaminated by adenosine deaminase (ADA) approximately twice as fast as adenosine itself [2], despite lower binding affinity, indicating that the 'high-anti' geometry pre-organizes the substrate into a catalytically favorable orientation within the ADA active site. Neither tubercidin (C-nucleoside analog, lacking N7) nor formycin (C-nucleoside with different ring connectivity) can adopt this 'high-anti' conformation.

X-ray crystallography nucleoside conformation glycosidic bond geometry ADA substrate recognition high-anti conformation

Optimal Application Scenarios for 8-Azaadenosine (CAS 34698-65-2) Based on Quantitative Differentiation Evidence


Interferon Pathway Research: 2′,5′-Oligoadenylate Synthetase Substrate Specificity Studies

8-Azaadenosine is the highest-efficiency substrate identified for the interferon-induced 2′,5′-oligoadenylate synthetase across a panel of 23 nucleoside analogs [1]. Researchers investigating the innate immune interferon response pathway should use 8-azaadenosine (as its 5′-triphosphate derivative) for enzymatic synthesis of 2′,5′-oligonucleotide analogs, as it outperforms adenosine, formycin, and tubercidin in substrate conversion. This enables higher-yield synthesis of 2′,5′-oligonucleotide products for downstream cellular proliferation and protein synthesis inhibition assays in L and HeLa cell systems.

HIV-1 Reverse Transcription Mechanistic Studies Requiring Chain-Termination Controls

For laboratories dissecting HIV-1 reverse transcription mechanisms, 8-azaadenosine provides a selectivity index of 37 with a defined premature chain-termination mechanism [2]. The compound's anti-HIV-1 activity is specifically antagonized by the natural ribonucleoside adenosine, offering a built-in experimental control for target engagement verification. This property makes 8-azaadenosine superior to 3-deazauridine (which acts via mutagenesis) for studies focused specifically on chain-termination-dependent inhibition of viral DNA synthesis.

Epitranscriptomic Drug Discovery: ADAR1-Dependent RNA Editing Inhibition in Oncology

8-Azaadenosine is the most extensively characterized small-molecule ADAR1 catalytic inhibitor with demonstrated functional anti-proliferative activity in thyroid cancer (TPC-1 and Cal-62 cells at 1–2 µM) [3] and leukemia stem cell self-renewal models. Procurement for ADAR1 target validation studies should specify 8-azaadenosine rather than adenosine, tubercidin, or formycin A, as only 8-azaadenosine combines ADAR1 catalytic inhibition with concurrent suppression of A-to-I RNA editing and downstream oncogenic phenotypes at sub-cytotoxic concentrations.

HBV Immune Evasion and Antiviral Immunotherapy Preclinical Models

In preclinical HBV research targeting the ADAR1-mediated viral immune evasion axis, 8-azaadenosine (2 mg/kg in mouse models) provides a validated in vivo pharmacological tool with measurable pharmacodynamic endpoints including increased CD8⁺ T-cell IFN-γ/TNF-α secretion and decreased serum HBsAg [4]. This in vivo activity, mechanistically linked to ADAR1 inhibition and restoration of host immune recognition of HBV RNAs, is not achievable with any other nucleoside analog currently available for research procurement.

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